3-(6-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole

Description

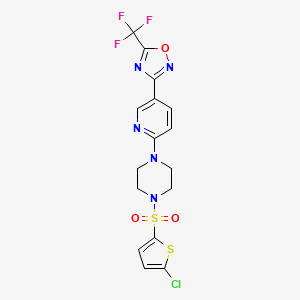

3-(6-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a trifluoromethyl group and a pyridinyl-piperazine-sulfonyl-chlorothiophene moiety. The 1,2,4-oxadiazole ring is known for its metabolic stability and bioisosteric properties, making it a common scaffold in medicinal chemistry .

Properties

IUPAC Name |

3-[6-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]pyridin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClF3N5O3S2/c17-11-2-4-13(29-11)30(26,27)25-7-5-24(6-8-25)12-3-1-10(9-21-12)14-22-15(28-23-14)16(18,19)20/h1-4,9H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMRBXJFPEJPUTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=C(C=C2)C3=NOC(=N3)C(F)(F)F)S(=O)(=O)C4=CC=C(S4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClF3N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

Formation of the Piperazine Derivative: The initial step involves the reaction of 5-chlorothiophene-2-sulfonyl chloride with piperazine to form the piperazine derivative.

Pyridine Ring Formation: The piperazine derivative is then reacted with a pyridine derivative under specific conditions to form the pyridine ring.

Oxadiazole Ring Formation: The final step involves the cyclization reaction to form the 1,2,4-oxadiazole ring, often using reagents such as trifluoromethylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(6-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

Reduction: Reduction reactions can occur at the nitro groups or other reducible functional groups present in the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine and oxadiazole rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols

Biological Activity

The compound 3-(6-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

The presence of the sulfonyl group , piperazine ring , and oxadiazole moiety contributes to its diverse biological interactions. Its molecular weight is approximately 438.92 g/mol .

Pharmacological Properties

Research indicates that this compound exhibits significant antimicrobial , anti-inflammatory , and anticancer properties. The following table summarizes some of the biological activities associated with this compound and related derivatives:

The biological activity of this compound is attributed to its ability to bind to specific receptors and enzymes. For instance, it has been shown to inhibit the enzyme acetylcholinesterase , which is crucial for neurotransmitter regulation. Additionally, the oxadiazole moiety is known for its role in enhancing the bioactivity of compounds through various mechanisms, including:

- Interaction with DNA : Some studies suggest that oxadiazoles can intercalate with DNA, leading to inhibition of replication in cancer cells.

- Modulation of signaling pathways : The compound may influence pathways involved in inflammation and cell survival.

Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial properties of similar compounds, it was found that derivatives containing the piperazine and sulfonamide functionalities exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably low compared to standard antibiotics .

Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of related compounds demonstrated a reduction in pro-inflammatory cytokines in vitro. The results indicated that these compounds could serve as potential therapeutic agents for inflammatory diseases .

Study 3: Anticancer Potential

Research exploring the anticancer potential of oxadiazole derivatives highlighted their ability to induce apoptosis in various cancer cell lines. The mechanism was linked to the activation of caspases and modulation of cell cycle regulators .

Scientific Research Applications

Molecular Formula

The molecular formula of the compound is . Its structure includes a piperazine moiety, a pyridine ring, and an oxadiazole group, which contribute to its unique biological properties.

Antimicrobial Activity

Research indicates that compounds similar to 3-(6-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole exhibit significant antimicrobial properties. For instance, studies have demonstrated efficacy against various bacterial strains, suggesting potential as a new class of antibiotics.

Anticancer Properties

The compound has shown promise in anticancer research. It interacts with specific cellular pathways involved in tumor growth and proliferation. In vitro studies indicate that it can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy .

Neurological Applications

Given the piperazine structure, research has explored its potential as a neuroprotective agent. Preliminary studies suggest it may have effects on neurotransmitter systems, indicating possible applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Interaction with Biological Targets

The mechanism of action of this compound involves binding to specific receptors or enzymes within the target cells. This binding can modulate signaling pathways that lead to desired therapeutic effects.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the compound's efficacy. Modifications to the piperazine or oxadiazole moieties can enhance biological activity while reducing toxicity. Ongoing research aims to identify the most effective structural variants .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results showed a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, highlighting its potential as a new antimicrobial agent.

Study 2: Cancer Cell Apoptosis

In a controlled laboratory setting, researchers treated various cancer cell lines with the compound and observed significant apoptosis rates. Flow cytometry analysis confirmed increased levels of caspase activation, indicating that the compound effectively triggers programmed cell death in malignant cells .

Study 3: Neuroprotection

In animal models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss compared to untreated controls. These findings suggest that it may offer protective effects against neurodegenerative processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 1,2,4-Oxadiazole Derivatives

The following compounds share structural or functional similarities with the target molecule:

Functional Group Analysis

- Trifluoromethyl Group : Present in both the target compound and 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole , this group enhances metabolic resistance and membrane permeability compared to nitro or methyl groups in other analogues .

- Sulfonyl-Piperazine-Chlorothiophene Moiety : Unique to the target compound, this substituent may confer selectivity toward sulfonamide-sensitive targets (e.g., carbonic anhydrases) or enhance solubility compared to simpler aryl groups .

- Pyridinyl Linker : The pyridine ring may facilitate π-π stacking interactions in protein binding sites, a feature absent in triazole or nitrophenyl-based analogues .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis involves multi-step strategies, typically starting with the preparation of the 1,2,4-oxadiazole core. Key steps include:

- Coupling Reactions : Use Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce the pyridinyl-piperazine moiety.

- Sulfonylation : React 5-chlorothiophene-2-sulfonyl chloride with piperazine under basic conditions (e.g., triethylamine in dichloromethane) .

- Oxadiazole Formation : Employ cyclization of amidoximes with trifluoroacetic anhydride (TFAA) to install the 5-(trifluoromethyl)-1,2,4-oxadiazole group.

- Optimization : Adjust reaction temperature (e.g., 80–100°C for cyclization), solvent polarity (DMF or acetonitrile), and catalyst loading (e.g., Pd(PPh₃)₄ for couplings) to improve yields (>60%) and purity (>95% by HPLC).

Q. What characterization techniques are essential for confirming structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to verify substituent positions and integration ratios. For example, the trifluoromethyl group appears as a singlet at ~δ 120 ppm in ¹³C NMR .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with ≤2 ppm error .

- Elemental Analysis : Match calculated and observed C, H, N, S, and Cl percentages (±0.3% tolerance) .

- X-ray Crystallography : If crystals are obtainable, use SHELX software (e.g., SHELXL) for refinement to resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. How can researchers design experiments to analyze structure-activity relationships (SAR) against microbial targets?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace 5-chlorothiophene with fluorophenyl groups) and test antimicrobial activity using agar dilution assays (CLSI guidelines) .

- Molecular Docking : Perform docking studies (e.g., AutoDock Vina) against target enzymes (e.g., bacterial dihydrofolate reductase) to identify key interactions. Prioritize compounds with binding energies ≤−8 kcal/mol .

- Fluorine/Sulfur Role Analysis : Compare activity of analogs lacking sulfur (e.g., replacing sulfonyl with carbonyl) or fluorine to assess their contributions to membrane permeability and target binding .

Q. What approaches resolve contradictions in biological activity data across assay systems?

- Methodological Answer :

- Orthogonal Assays : Validate results using both enzymatic (e.g., IC₅₀ measurements) and cell-based assays (e.g., MIC in multiple bacterial strains) .

- Purity Verification : Re-test compounds with ≥98% HPLC purity to rule out interference from byproducts .

- ADME Profiling : Assess solubility (shake-flask method) and metabolic stability (microsomal incubation) to explain discrepancies in in vitro vs. in vivo efficacy .

Q. How can computational methods guide the optimization of pharmacokinetic properties?

- Methodological Answer :

- ADME Prediction : Use tools like SwissADME to predict logP (aim for 2–4), topological polar surface area (TPSA <90 Ų), and CYP450 inhibition risks .

- Metabolite Identification : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) using Schrödinger’s MetaSite to preemptively address instability .

- Toxicity Screening : Apply ProTox-II to flag hepatotoxicity or mutagenicity risks, guiding structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.